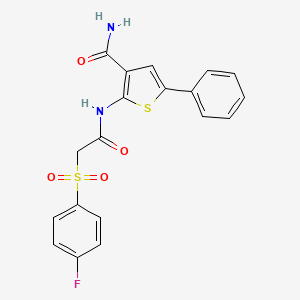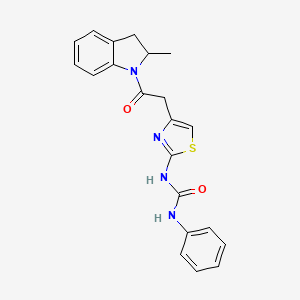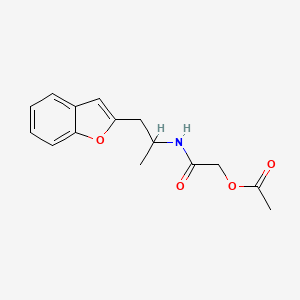
2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-3-carboxamide, also known as FST or FST-100, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. FST belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, FST has shown promising results in scientific research for its potential use in treating cancer, inflammation, and other diseases.
Scientific Research Applications
Cytotoxic Activity and Anticancer Applications
Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, a study on novel sulfonamide derivatives, including those with thiophene moieties, revealed potent cytotoxic activities against breast and colon cancer cell lines. The study emphasizes the versatility of sulfonamide derivatives in drug discovery, particularly in the search for new anticancer agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Material Science and Polymer Research
In material science, sulfonamide-based compounds have contributed to the development of novel polymers with specific properties. Research into aromatic polyamides incorporating ether-sulfone links, derived from sulfonamide compounds, has shown these materials possess high thermal stability and are soluble in polar solvents, making them suitable for various applications, including film formation and coatings (Hsiao & Huang, 1997).
Fluorescence and Imaging Technologies
Sulfonamide derivatives have also found applications in the development of fluorescent probes and imaging technologies. The study and synthesis of fluorescent solvatochromic dyes, including those based on phenylsulfonamide frameworks, have led to advances in biological imaging and molecular probes, offering tools for studying biological events and processes with high sensitivity and specificity (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Antimicrobial and Enzyme Inhibition
The synthesis and biological evaluation of sulfonamide derivatives, including those with thiophene and thiazole moieties, have demonstrated potent antimicrobial activities and enzyme inhibition properties. These compounds offer promising leads for the development of new antimicrobial agents and enzyme inhibitors, highlighting the therapeutic potential of sulfonamide derivatives in addressing various diseases and conditions (Noreen et al., 2017).
properties
IUPAC Name |
2-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S2/c20-13-6-8-14(9-7-13)28(25,26)11-17(23)22-19-15(18(21)24)10-16(27-19)12-4-2-1-3-5-12/h1-10H,11H2,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYDBEDZENBQBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2881967.png)
![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2881969.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/no-structure.png)
![7-(2,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2881973.png)
![N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881974.png)
![2-[methyl-(2-morpholin-4-yl-2-oxoethyl)amino]-1-(2-phenyl-1H-indol-3-yl)ethanone](/img/structure/B2881978.png)


![3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2881981.png)

![N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2881983.png)
![3-methyl-N-(2-methylbenzo[d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2881984.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone](/img/structure/B2881985.png)